4-(4-N-Maleimidophenyl)butyric acid hydrazide
Overview
Description
4-(4-N-Maleimidophenyl)butyric acid hydrazide is a heterobifunctional crosslinker that contains both maleimide and hydrazide functional groups. This compound is primarily used for conjugating sulfhydryls (cysteines) to carbonyls (aldehydes or ketones), which are often formed by the oxidation of glycoprotein carbohydrates . The maleimide group reacts with sulfhydryl groups to form stable thioether linkages, while the hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .
Scientific Research Applications
4-(4-N-Maleimidophenyl)butyric acid hydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-N-Maleimidophenyl)butyric acid hydrazide typically involves the reaction of 4-(4-N-maleimidophenyl)butyric acid with hydrazine. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-N-Maleimidophenyl)butyric acid hydrazide undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can react with oxidized sugars to form hydrazone linkages.
Reduction: The maleimide group can be reduced to form succinimide derivatives.
Substitution: The maleimide group can react with sulfhydryl groups to form stable thioether linkages.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used to reduce the maleimide group.
Substitution: The reaction with sulfhydryl groups typically occurs under mild conditions, often in aqueous buffers at neutral pH.
Major Products Formed
Thioether Linkages: Formed by the reaction of the maleimide group with sulfhydryl groups.
Hydrazone Linkages: Formed by the reaction of the hydrazide group with oxidized sugars.
Comparison with Similar Compounds
4-(4-N-Maleimidophenyl)butyric acid hydrazide is unique due to its dual functionality, allowing it to react with both sulfhydryl and carbonyl groups. Similar compounds include:
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another heterobifunctional crosslinker that reacts with sulfhydryl and amine groups.
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS): A crosslinker that reacts with sulfhydryl and amine groups, similar to SMCC.
N-(ε-Maleimidocaproic acid) hydrazide (EMCH): A crosslinker that reacts with sulfhydryl and carbonyl groups, similar to this compound.
These compounds share similar functionalities but differ in their spacer arm lengths and reactivity profiles, making this compound a versatile tool in various applications .
Properties
IUPAC Name |
4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-16-12(18)3-1-2-10-4-6-11(7-5-10)17-13(19)8-9-14(17)20/h4-9H,1-3,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAOBSFSXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NN)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162401 | |
Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143379-89-9 | |
Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143379899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-N-Maleimidophenyl)butyric acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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